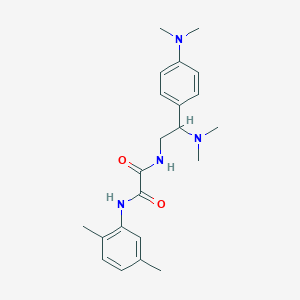

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-15-7-8-16(2)19(13-15)24-22(28)21(27)23-14-20(26(5)6)17-9-11-18(12-10-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTOOHSPDHRRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form an intermediate Schiff base.

Addition of the Oxalamide Group: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to introduce the oxalamide group.

Final Coupling: The final step involves coupling the intermediate with 2,5-dimethylaniline under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(dimethylamino)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

- N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2,5-dimethylphenyl)oxalamide

- N1-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Uniqueness

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is unique due to the presence of multiple dimethylamino groups and its specific phenyl ring substitution pattern. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a molecular formula of C20H26N4O2 with a molecular weight of approximately 370.46 g/mol. Its structure includes key functional groups such as dimethylamino and oxalamide moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O2 |

| Molecular Weight | 370.46 g/mol |

| Key Functional Groups | Dimethylamino, Oxalamide |

Mechanisms of Biological Activity

Preliminary studies indicate that N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide may exhibit various biological activities, including:

Case Studies and Research Findings

- Antitumor Studies : In a comparative study involving various derivatives, N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide exhibited IC50 values indicating significant cytotoxicity against selected cancer cell lines. For instance, in 2D assays, the compound showed IC50 values around 6.26 ± 0.33 μM for HCC827 cells .

- DNA Binding Studies : Similar compounds have been shown to intercalate into DNA or bind within the minor groove, suggesting that N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide may also interact with DNA structures in a comparable manner. This interaction could lead to inhibition of essential cellular processes such as replication and transcription .

- Pharmacokinetic Profiles : Research on related compounds suggests that structural modifications significantly impact their absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is crucial for optimizing the therapeutic potential of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis involves coupling dimethylamino-substituted phenethylamines with oxalyl chloride derivatives. Key steps include:

- Amide bond formation : Use of oxalyl chloride in anhydrous dichloromethane under reflux (40–60°C) for 12–24 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but require careful temperature control to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield improvements (60–75%) are observed with triethylamine as a catalyst .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethylamino (δ 2.2–2.8 ppm for –N(CH₃)₂) and aromatic protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves steric hindrance in the ethyl bridge .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 444.96 for C₂₃H₂₉ClN₄O₃), ensuring molecular formula accuracy .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic relevance .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations for 48 hours. Dose-response curves identify cytotoxic thresholds .

- Solubility screening : Use PBS (pH 7.4) and DMSO stock solutions to determine solubility limits for in vivo studies .

Advanced Research Questions

Q. How do substituent variations (e.g., dimethylamino vs. morpholino groups) influence biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs by replacing dimethylamino with morpholino or piperazinyl groups. Compare IC₅₀ values in kinase assays:

- Dimethylamino analogs show higher lipophilicity (logP ~3.5) and better blood-brain barrier penetration .

- Morpholino derivatives exhibit improved aqueous solubility (≥2 mg/mL) but reduced target affinity .

- Computational modeling : Molecular docking (AutoDock Vina) identifies H-bond interactions between dimethylamino groups and kinase ATP-binding pockets .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Incubate the compound at 37°C in buffers (pH 1–13) for 24–72 hours. Monitor degradation via LC-MS:

- Acidic conditions (pH 1–3): Hydrolysis of the oxalamide moiety generates carboxylic acid byproducts .

- Neutral/basic conditions (pH 7–9): Stability improves (>90% intact after 72 hours) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C. Activation energy (Eₐ) calculations guide formulation strategies .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In silico metabolism prediction : Use software like MetaSite or GLORYx to identify cytochrome P450 (CYP3A4, CYP2D6) oxidation sites. Dimethylamino groups are prone to N-demethylation, forming reactive intermediates .

- Toxicity profiling : Employ ProTox-II or Derek Nexus to assess hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity (Ames test alerts). Structural alerts include the oxalamide’s potential to form quinone imines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.